molecular formula C18H22 B12605689 1-Benzyl-2,3-diethyl-5-methylbenzene CAS No. 917774-34-6

1-Benzyl-2,3-diethyl-5-methylbenzene

Cat. No.: B12605689
CAS No.: 917774-34-6
M. Wt: 238.4 g/mol
InChI Key: PADGZRXJUINNHB-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-diethyl-5-methylbenzene is an aromatic hydrocarbon compound with the molecular formula C17H20. It is a derivative of benzene, characterized by the presence of benzyl, diethyl, and methyl substituents on the benzene ring. This compound is part of a larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-diethyl-5-methylbenzene can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with benzyl, diethyl, and methyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing of the reactants and catalyst.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3-diethyl-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzyl group to a methyl group, resulting in the formation of 2,3-diethyl-5-methylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

    Reduction: Hydrogen gas (H) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl, Br), nitric acid (HNO), and sulfuric acid (HSO).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 2,3-diethyl-5-methylbenzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Benzyl-2,3-diethyl-5-methylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-diethyl-5-methylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformations to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the conditions used .

Comparison with Similar Compounds

    Toluene: A simple methyl-substituted benzene.

    Xylene: Benzene with two methyl groups at different positions.

    Ethylbenzene: Benzene with an ethyl group.

Uniqueness: 1-Benzyl-2,3-diethyl-5-methylbenzene is unique due to the presence of multiple substituents, which can influence its reactivity and the types of reactions it undergoes. The combination of benzyl, diethyl, and methyl groups provides a distinct set of chemical properties compared to simpler aromatic compounds .

Biological Activity

1-Benzyl-2,3-diethyl-5-methylbenzene is a poly-substituted aromatic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity and applications.

Chemical Information:

PropertyValue
CAS No. 917774-34-6
Molecular Formula C18H22
Molecular Weight 238.4 g/mol
IUPAC Name This compound
Canonical SMILES CCC1=C(C(=CC(=C1)C)CC2=CC=CC=C2)CC

The compound can be synthesized through methods such as Friedel-Crafts alkylation , which involves the reaction of benzene with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Other methods include electrophilic aromatic substitution , allowing for the introduction of various substituents onto the benzene ring.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study demonstrated that this compound inhibits the proliferation of tumor cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly affecting pathways involving p53 and Bcl-2 family proteins .

Enzyme Inhibition

The compound has shown potential as an inhibitor of tyrosinase , an enzyme crucial in melanin production. In vitro studies have reported that it inhibits tyrosinase activity in B16F10 melanoma cells, suggesting its application in treating hyperpigmentation disorders. The IC50 values for inhibition were found to be significantly lower than those of standard inhibitors like kojic acid, indicating a strong inhibitory effect .

Antioxidant Activity

This compound also exhibits antioxidant properties . It has been tested against various free radicals using assays such as DPPH and ABTS. The compound demonstrated a significant ability to scavenge free radicals, which is beneficial for preventing oxidative stress-related diseases .

Study on Anticancer Activity

A notable study conducted on the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Tyrosinase Inhibition Study

In another investigation focused on its tyrosinase inhibitory activity, researchers treated B16F10 cells with different concentrations of this compound. The results showed that at concentrations ≤20 µM, the compound did not exhibit cytotoxicity while effectively inhibiting melanin production induced by α-MSH (alpha-melanocyte-stimulating hormone). This suggests its potential use in cosmetic formulations targeting skin pigmentation issues .

Properties

CAS No.

917774-34-6

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-benzyl-2,3-diethyl-5-methylbenzene

InChI

InChI=1S/C18H22/c1-4-16-11-14(3)12-17(18(16)5-2)13-15-9-7-6-8-10-15/h6-12H,4-5,13H2,1-3H3

InChI Key

PADGZRXJUINNHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C)CC2=CC=CC=C2)CC

Origin of Product

United States

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